![molecular formula C9H11ClF3NS B591837 (R)-1-(4-((Trifluoromethyl)thio)phenyl)ethanamine hydrochloride CAS No. 1800240-39-4](/img/structure/B591837.png)
(R)-1-(4-((Trifluoromethyl)thio)phenyl)ethanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“®-1-(4-((Trifluoromethyl)thio)phenyl)ethanamine hydrochloride” is a chemical compound with the CAS RN®: 856645-99-3 . It is manufactured by Angene International Limited and is used for testing and research purposes .
Synthesis Analysis
A newly developed CF3SO2Na-based trifluoromethylation of secondary amines has been disclosed . This method has been successfully extended to the configuration of perfluoroalkyl amines using RfSO2Na, complementing the established synthesis strategy of trifluoromethyl amines . The method has good functional group tolerance, mild conditions, and uses inexpensive or easy-to-handle materials .Chemical Reactions Analysis
The trifluoromethylation of secondary amines using CF3SO2Na is a key reaction in the synthesis of "®-1-(4-((Trifluoromethyl)thio)phenyl)ethanamine hydrochloride" . Mechanistic probes indicate that the thiocarbonyl fluoride formed in situ is the key intermediate in the reaction .Scientific Research Applications
Biocatalytic Preparation of Chiral Intermediates
(R)-1-(4-((Trifluoromethyl)thio)phenyl)ethanamine hydrochloride and its derivatives are used in pharmaceutical industries as important intermediates. For instance, (R)-1-[4-(Trifluoromethyl)phenyl]ethanol is utilized as a pharmaceutical intermediate in the creation of chemokine CCR5 antagonists. An efficient bioprocess involving recombinant E. coli cells was developed for the asymmetric reduction of 4-(trifluoromethyl)acetophenone to this compound. This process demonstrated excellent enantioselectivity and is scalable, indicating its potential for industrial applications (Chen et al., 2019). Similarly, (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine, a key chiral intermediate in selective tetrodotoxin-sensitive blockers, was synthesized efficiently using a bienzyme cascade system with ATA117 (R-ω-transaminase) and ADH (alcohol dehydrogenase), demonstrating the versatility of these compounds in pharmaceutical synthesis (Lu et al., 2022).
Chemical Synthesis & Catalysis
Synthesis and Catalysis
The compound and its analogs are pivotal in the synthesis and catalysis of various pharmaceuticals. For example, the synthesis of NK(1) receptor antagonist aprepitant involved the condensation of N-benzyl ethanolamine with glyoxylic acid, leading to a series of transformations where (R)-1-(3,5-bis(trifluoromethyl)phenyl)ethanol played a key role (Brands et al., 2003). In another study, chiral synthons like (R)-1phenyl-N-(pyridine-2-yl)ethylidine)ethanamine were used in the synthesis of nickel(II) complexes, which were then applied in the asymmetric transfer hydrogenation of ketones. This showcases the compound's role in catalysis and the synthesis of complex molecules (Kumah et al., 2019).
Safety and Hazards
properties
IUPAC Name |
(1R)-1-[4-(trifluoromethylsulfanyl)phenyl]ethanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NS.ClH/c1-6(13)7-2-4-8(5-3-7)14-9(10,11)12;/h2-6H,13H2,1H3;1H/t6-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FATBLICFSRIJRR-FYZOBXCZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)SC(F)(F)F)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)SC(F)(F)F)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClF3NS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-(4-((Trifluoromethyl)thio)phenyl)ethanamine hydrochloride |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.